Cas no 1038035-67-4 ([2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate)

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate is a specialized organic compound featuring a benzoate ester core functionalized with ethoxy and isobutoxy substituents, coupled with a cyanocyclohexyl carbamoyl moiety. This structure imparts unique physicochemical properties, making it suitable for applications in pharmaceutical intermediates or agrochemical synthesis. The presence of both polar (cyano, amide) and nonpolar (cyclohexyl, isobutoxy) groups enhances its solubility profile, facilitating formulation versatility. The compound’s stability under mild conditions and selective reactivity offer advantages in multi-step synthetic pathways. Its modular design allows for further derivatization, enabling tailored modifications for target-specific research or industrial processes.
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate structure
1038035-67-4 structure
Product Name:[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate
CAS No:1038035-67-4
MF:C22H30N2O5
MW:402.484006404877
CID:5450591
PubChem ID:8351101
Update Time:2025-10-30

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate Chemical and Physical Properties

Names and Identifiers

    • 2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl 3-ethoxy-4-(2-methylpropoxy)benzoate
    • [(1-CYANOCYCLOHEXYL)CARBAMOYL]METHYL 3-ETHOXY-4-(2-METHYLPROPOXY)BENZOATE
    • 1038035-67-4
    • Z25179143
    • AKOS007966438
    • EN300-26686582
    • [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate
    • [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate
    • Inchi: 1S/C22H30N2O5/c1-4-27-19-12-17(8-9-18(19)28-13-16(2)3)21(26)29-14-20(25)24-22(15-23)10-6-5-7-11-22/h8-9,12,16H,4-7,10-11,13-14H2,1-3H3,(H,24,25)
    • InChI Key: GHGJIXYLQALRLT-UHFFFAOYSA-N
    • SMILES: O=C(COC(C1C=CC(=C(C=1)OCC)OCC(C)C)=O)NC1(C#N)CCCCC1

Computed Properties

  • Exact Mass: 402.21547206g/mol
  • Monoisotopic Mass: 402.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 10
  • Complexity: 591
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 97.6Ų

Experimental Properties

  • Density: 1.16±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 628.5±55.0 °C(Predicted)
  • pka: 10.81±0.20(Predicted)

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26686582-0.05g
[(1-cyanocyclohexyl)carbamoyl]methyl 3-ethoxy-4-(2-methylpropoxy)benzoate
1038035-67-4 95.0%
0.05g
$212.0 2025-03-20

Additional information on [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate

The compound with CAS No. 1038035-67-4, known as [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate, is a complex organic molecule that has garnered significant attention in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzoate ester group with a substituted cyclohexylamine moiety. The molecule's structure is notable for its potential applications in drug design and material science.

Recent studies have highlighted the importance of such compounds in the development of bioactive agents. The benzoate ester group in this compound is a common structural motif in many pharmaceuticals, suggesting its potential role in modulating biological activities. The presence of the cyanocyclohexyl group introduces additional complexity to the molecule, potentially enhancing its interactions with biological targets.

One of the key features of this compound is its stereochemistry, which plays a crucial role in determining its pharmacokinetic properties. The cyclohexane ring's configuration can influence the molecule's solubility, stability, and bioavailability, making it a promising candidate for further exploration in drug delivery systems.

Moreover, the ethoxy and isopropoxy substituents on the benzene ring contribute to the molecule's lipophilicity, which is an essential parameter for drug design. These groups can enhance the compound's ability to cross cellular membranes, potentially improving its efficacy as a therapeutic agent.

Recent advancements in synthetic chemistry have made it possible to synthesize this compound with high precision. The use of advanced catalytic techniques and stereo-selective reactions has enabled researchers to produce this compound in large quantities, facilitating its application in various research settings.

In terms of applications, this compound has shown potential in several areas. Its ability to act as a precursor for more complex molecules makes it valuable in organic synthesis. Additionally, its unique structure suggests applications in materials science, particularly in the development of advanced polymers and coatings.

The compound's stability under various conditions has also been a topic of recent research interest. Studies have demonstrated that it exhibits remarkable stability under thermal and oxidative stress, making it suitable for use in high-performance materials.

In conclusion, [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate (CAS No. 1038035-67-4) is a versatile organic compound with a wide range of potential applications. Its unique structure and favorable chemical properties make it an attractive candidate for further research and development across multiple disciplines.

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